molecular formula C10H16O2 B14642885 3-(1-Methoxyethenyl)hept-5-en-2-one CAS No. 56563-39-4

3-(1-Methoxyethenyl)hept-5-en-2-one

Cat. No.: B14642885
CAS No.: 56563-39-4
M. Wt: 168.23 g/mol
InChI Key: TZUQJIDGFWHKQS-UHFFFAOYSA-N
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Description

3-(1-Methoxyethenyl)hept-5-en-2-one is a cyclic enone featuring a methoxy-substituted ethenyl group at position 3 and a conjugated double bond at position 5 of the heptenone backbone. This compound belongs to a broader class of bicyclic and monocyclic ketones, which are pivotal in synthetic organic chemistry due to their reactivity in cycloadditions, electrophilic substitutions, and applications in natural product synthesis. Its structure combines electron-withdrawing (ketone) and electron-donating (methoxy) groups, influencing its electronic properties and regioselectivity in reactions .

Properties

CAS No.

56563-39-4

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-(1-methoxyethenyl)hept-5-en-2-one

InChI

InChI=1S/C10H16O2/c1-5-6-7-10(8(2)11)9(3)12-4/h5-6,10H,3,7H2,1-2,4H3

InChI Key

TZUQJIDGFWHKQS-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(C(=O)C)C(=C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methoxyethenyl)hept-5-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of hept-5-en-2-one with methoxyethenyl halides in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of 3-(1-Methoxyethenyl)hept-5-en-2-one may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methoxyethenyl)hept-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(1-Methoxyethenyl)hept-5-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Methoxyethenyl)hept-5-en-2-one involves its interaction with specific molecular targets. The methoxyethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include enzyme-mediated transformations and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Monocyclic Enones

(a) (E)-Hept-5-en-2-one
  • Structure : Lacks the methoxyethenyl group at position 3.
  • Reactivity: Exhibits lower electrophilicity at the α,β-unsaturated ketone due to the absence of electron-donating substituents.
  • Applications : Serves as a model compound for studying Diels-Alder reactions and hydroformylation .
(b) Ethyl Acetoacetate Derivatives
  • Structure : Includes ester groups (e.g., ethyl acetoacetate) instead of a methoxyethenyl substituent.
  • Synthesis : Used in Claisen condensation to generate α,β-unsaturated ketones like (Z)-hept-5-en-2-one via crossed Claisen reactions .

Bicyclic Analogs

(a) 7-Oxabicyclo[2.2.1]hept-5-en-2-one Derivatives
  • Structure : Incorporates an oxygen atom in the bicyclic framework, enhancing rigidity and altering electronic properties.
  • Applications : Key intermediates in synthesizing C-glycosides and natural products like cis-maneonene-A .
(b) 3-(1-Methylethyl)-7-oxabicyclo[2.2.1]hept-5-en-2-one
  • Structure : Features an isopropyl group at position 3 instead of methoxyethenyl.
  • Properties : Increased steric hindrance reduces reaction rates in electrophilic additions compared to 3-(1-methoxyethenyl) derivatives .

Substituent Variations

(a) Syn-7-Benzyloxy-4-methylbicyclo[2.2.1]hept-5-en-2-one
  • Structure : Benzyloxy group at position 7 and methyl at position 4.
  • Synthesis : Prepared via ionic [1,3]-[3,3] sigmatropic rearrangements, highlighting the influence of substituents on reaction pathways .
(b) 1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-one (Camphor Derivative)
  • Structure : Fully saturated bicyclic framework with methyl groups.
  • Natural Occurrence : Found in essential oils, contrasting with the synthetic origin of 3-(1-methoxyethenyl)hept-5-en-2-one .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Synthesis Method Key Reactivity/Applications Reference
3-(1-Methoxyethenyl)hept-5-en-2-one C₁₀H₁₄O₂ α,β-unsaturated ketone, methoxy Radical addition/cyclization Electrophilic addition, natural product synthesis
(E)-Hept-5-en-2-one C₇H₁₀O α,β-unsaturated ketone Claisen condensation Diels-Alder reactions, computational studies
7-Oxabicyclo[2.2.1]hept-5-en-2-one C₆H₆O₂ Bicyclic ketone, oxygen bridge Diels-Alder cyclodimerization C-glycoside precursors
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-one C₁₀H₁₄O Bicyclic ketone, methyl groups Natural extraction (e.g., camphor) Fragrance, medicinal uses

Research Findings and Insights

  • Electronic Effects : The methoxy group in 3-(1-methoxyethenyl)hept-5-en-2-one enhances nucleophilicity at the ethenyl moiety, contrasting with electron-withdrawing effects in 7-oxabicyclo derivatives .
  • Synthetic Versatility : Radical-mediated substitutions (e.g., phenylselanyl transfers) allow precise functionalization of bicyclic frameworks, enabling access to complex natural products .
  • Biological Relevance: Bicyclic ketones like 7-oxabicyclo derivatives are precursors to bioactive molecules, whereas monocyclic enones are more commonly used in mechanistic studies .

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